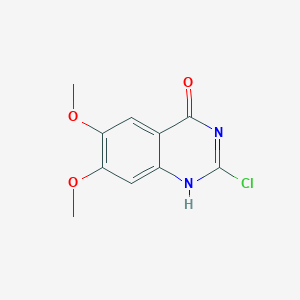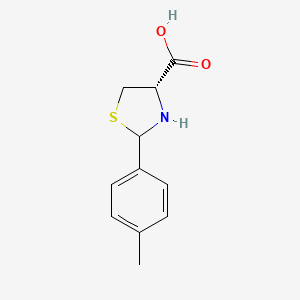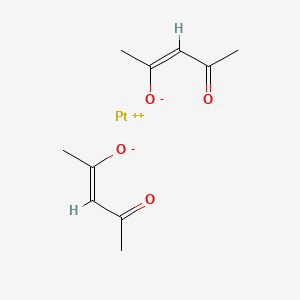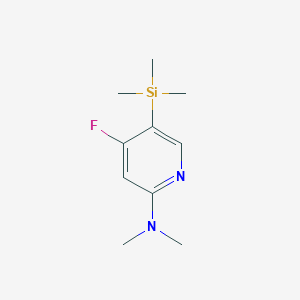
(4-Fluoro-5-trimethylsilanyl-pyridin-2-YL)-dimethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-5-trimethylsilanyl-pyridin-2-YL)-dimethyl-amine: is a fluorinated pyridine derivative with a trimethylsilanyl group and a dimethylamino group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the Suzuki–Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine precursor. The reaction conditions usually require a palladium catalyst and a base, often conducted in an organic solvent under an inert atmosphere.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of cost-effective reagents and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of reduced pyridine derivatives.
Substitution: Introduction of various functional groups at the pyridine ring.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
4-Amino-2-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with potential biological activity.
2-(Trifluoromethyl)pyridin-4-amine: Similar structure with a trifluoromethyl group instead of a trimethylsilanyl group.
Uniqueness: (4-Fluoro-5-trimethylsilanyl-pyridin-2-YL)-dimethyl-amine is unique due to the presence of both fluorine and trimethylsilanyl groups, which can impart different chemical and physical properties compared to other pyridine derivatives.
Propiedades
IUPAC Name |
4-fluoro-N,N-dimethyl-5-trimethylsilylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2Si/c1-13(2)10-6-8(11)9(7-12-10)14(3,4)5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHUTDHCBMYMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)F)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-6-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7818874.png)
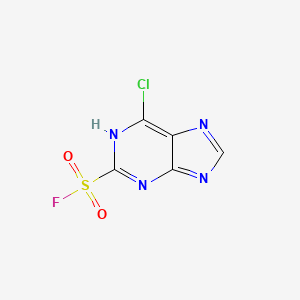
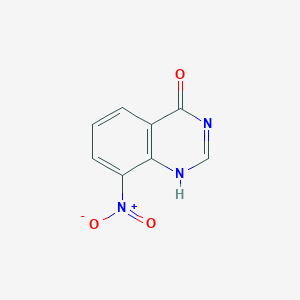
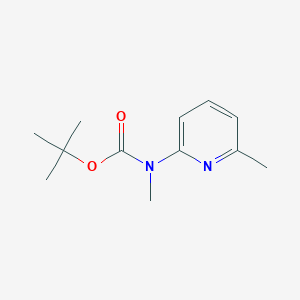
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7818895.png)
